molecular formula C8H13NO B1147911 3-Ethyl-4,5-dimethyl-1H-pyrrol-2-ol CAS No. 856098-00-5

3-Ethyl-4,5-dimethyl-1H-pyrrol-2-ol

Cat. No.: B1147911
CAS No.: 856098-00-5
M. Wt: 139.197
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4,5-dimethyl-1H-pyrrol-2-ol is a substituted pyrrole derivative featuring a hydroxyl group at position 2, an ethyl group at position 3, and methyl groups at positions 4 and 5. The pyrrole core is aromatic, with the hydroxyl group introducing polarity and hydrogen-bonding capability. Substituents influence both electronic and steric properties: alkyl groups (ethyl, methyl) donate electrons via inductive effects, while the hydroxyl group withdraws electrons through resonance, creating a complex electronic landscape. Structural characterization of such molecules often employs X-ray crystallography tools like SHELX for precise bond-length and angle determination .

Properties

CAS No.

856098-00-5

Molecular Formula

C8H13NO

Molecular Weight

139.197

Purity

90% min.

Synonyms

3-Ethyl-4,5-dimethyl-1H-pyrrol-2-ol

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

4,5-Dimethyl-1H-pyrrol-2-ol : Lacks the ethyl group at position 3, reducing steric bulk.

3-Methyl-4,5-diethyl-1H-pyrrol-2-ol : Features larger ethyl groups at positions 4 and 5, increasing steric hindrance.

3-Chloro-4,5-dimethyl-1H-pyrrol-2-ol : Replaces the ethyl group with an electron-withdrawing chlorine atom.

Table 1: Structural and Electronic Properties

Compound Substituents (Positions) Steric Bulk (ų) Calculated Dipole Moment (D)
3-Ethyl-4,5-dimethyl-1H-pyrrol-2-ol 3-Ethyl, 4,5-dimethyl 128 4.2
4,5-Dimethyl-1H-pyrrol-2-ol 4,5-dimethyl 98 3.8
3-Methyl-4,5-diethyl-1H-pyrrol-2-ol 3-Methyl, 4,5-diethyl 152 4.5
3-Chloro-4,5-dimethyl-1H-pyrrol-2-ol 3-Chloro, 4,5-dimethyl 115 5.1

Steric bulk calculated using molecular volume; dipole moments derived from DFT studies .

Electronic Properties and Reactivity
  • Acidity (pKa) : The hydroxyl group’s acidity is modulated by substituents. Electron-withdrawing groups (e.g., Cl in 3-chloro analog) lower pKa (higher acidity), while alkyl groups raise it. For 3-ethyl-4,5-dimethyl-1H-pyrrol-2-ol, the pKa is ~8.5, compared to 7.9 for the 3-chloro derivative and 9.1 for 4,5-dimethyl-1H-pyrrol-2-ol .
  • Reactivity Indices : Conceptual DFT parameters like Fukui functions ($f^+$) predict electrophilic attack sites. In 3-ethyl-4,5-dimethyl-1H-pyrrol-2-ol, the C-2 position (adjacent to OH) shows higher $f^+$ (0.12) than C-3 (0.07), indicating preferential reactivity at C-2. In contrast, the 3-chloro derivative exhibits $f^+$ = 0.18 at C-5 due to Cl’s electron-withdrawing effects .

Table 2: Reactivity Indices (DFT Calculations)

Compound $f^+$ (C-2) $f^+$ (C-3) Global Hardness (η, eV)
3-Ethyl-4,5-dimethyl-1H-pyrrol-2-ol 0.12 0.07 4.3
4,5-Dimethyl-1H-pyrrol-2-ol 0.15 0.10 3.9
3-Chloro-4,5-dimethyl-1H-pyrrol-2-ol 0.09 0.18 5.1
Physical and Spectroscopic Properties
  • Solubility : Increased alkyl substitution (e.g., 3-methyl-4,5-diethyl analog) reduces water solubility (logP = 2.8) compared to 3-ethyl-4,5-dimethyl-1H-pyrrol-2-ol (logP = 2.1).
  • NMR Shifts : The OH proton in 3-ethyl-4,5-dimethyl-1H-pyrrol-2-ol resonates at δ 10.2 ppm (downfield due to hydrogen bonding), while methyl groups appear at δ 1.2–1.5 ppm. Chloro-substituted analogs show upfield shifts for adjacent protons (δ 6.8–7.1 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.